Morpholine, 4-(1-oxooctadecyl)-

Description

Contextualizing Fatty Acyl Morpholine (B109124) Derivatives

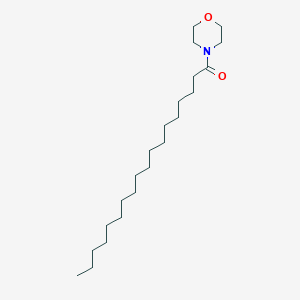

Morpholine, 4-(1-oxooctadecyl)- is a prime example of a fatty acyl morpholine derivative. In this molecule, the acyl group is stearoyl, derived from stearic acid, an 18-carbon saturated fatty acid. The general structure involves the attachment of a long-chain fatty acid to the nitrogen atom of the morpholine ring. nih.gov

These compounds are amphiphilic, possessing both a hydrophilic (water-attracting) morpholine head and a hydrophobic (water-repelling) fatty acid tail. ontosight.ai This dual nature imparts surfactant properties, making them effective in reducing surface tension and emulsifying oils in water. ontosight.aiontosight.ai The specific properties, such as solubility and melting point, can be tailored by varying the fatty acid chain length and degree of saturation. ontosight.ai

The synthesis of fatty acyl morpholines can be achieved by reacting fatty acids with morpholine, often in the presence of a catalyst. ontosight.ai These derivatives find applications in various industrial products, including detergents, lubricants, and personal care items. ontosight.aiontosight.ai

Below is a table detailing the key properties of Morpholine, 4-(1-oxooctadecyl)-.

| Property | Value |

| Molecular Formula | C22H43NO2 |

| Molecular Weight | 353.6 g/mol |

| IUPAC Name | 1-morpholin-4-yloctadecan-1-one |

| CAS Number | 5299-54-7 |

| Appearance | Not specified, but related compounds are clear to yellowish liquids. guidechem.com |

| Data sourced from PubChem CID 9924707 nih.gov |

Significance of the Morpholine Scaffold in Chemical Research

The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. biosynce.com This structural motif is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and approved drugs. nih.govresearchgate.net Its presence in a molecule can confer advantageous physicochemical and metabolic properties. nih.govdntb.gov.ua

The morpholine scaffold is valued in drug design for several reasons:

Improved Pharmacokinetics: It can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net

Enhanced Solubility: The polar nature of the morpholine ring can improve the water solubility of a compound, which is crucial for its absorption in the body. biosynce.com

Biological Activity: The morpholine moiety can be integral to a molecule's ability to bind to biological targets like enzymes and receptors, influencing its potency and selectivity. nih.gov

Synthetic Versatility: The morpholine ring is a readily available and versatile building block in organic synthesis. nih.govnih.gov

The chemical reactions of morpholine are typical of a secondary amine, although the ether oxygen atom withdraws electron density from the nitrogen, making it slightly less basic than similar cyclic amines like piperidine. wikipedia.org It is commonly used to form enamines and participates in various other organic transformations. wikipedia.org

Properties

IUPAC Name |

1-morpholin-4-yloctadecan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)23-18-20-25-21-19-23/h2-21H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRZFGPYQDAGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432918 | |

| Record name | Morpholine, 4-(1-oxooctadecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5299-54-7 | |

| Record name | Morpholine, 4-(1-oxooctadecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Morpholine, 4 1 Oxooctadecyl

Direct Amidation Strategies for Morpholine (B109124) Derivatives

Direct amidation represents the most atom-economical approach for synthesizing N-acyl morpholines, as it involves the condensation of a carboxylic acid and an amine with water as the sole byproduct. However, the direct thermal condensation of stearic acid and morpholine requires high temperatures, typically above 160°C, to drive the reaction forward. mdpi.com This is necessary to overcome the initial acid-base reaction between the carboxylic acid and the amine, which forms a thermally stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com To facilitate the reaction at lower temperatures and improve yields, methods for water removal, such as azeotropic distillation using a Dean-Stark apparatus, are often employed. mdpi.com

To circumvent the need for harsh thermal conditions, various catalytic systems have been developed. These catalysts facilitate the amide bond formation under milder conditions. Group (IV) metal complexes, for instance, have been shown to be effective in catalyzing the direct formation of amides from non-activated carboxylic acids and amines. More recently, organocatalysts like triarylsilanols have been identified as effective silicon-centered catalysts for direct amidation. acs.org Studies involving the reaction of phenylacetic acid with morpholine have demonstrated the utility of these catalysts, though the catalyst's stability can be influenced by the basicity of the amine. acs.org

| Method | Typical Conditions | Advantages | Disadvantages |

| Thermal Condensation | >160-180°C, neat or with a high-boiling solvent mdpi.comresearchgate.net | Atom economical, no catalyst required | High energy consumption, potential for side reactions, limited to thermally stable substrates mdpi.com |

| Catalytic Amidation | Lower temperatures, presence of a catalyst (e.g., Group IV metals, triarylsilanols) acs.org | Milder reaction conditions, potentially higher selectivity | Cost of catalyst, potential for catalyst deactivation or contamination acs.org |

Alternative Synthetic Routes for N-Stearoyl Analogues

Alternative routes to N-stearoyl morpholine typically involve the activation of the stearic acid carboxyl group to increase its electrophilicity and facilitate the reaction with the morpholine nitrogen. The most common of these methods is the conversion of stearic acid into an acyl chloride, specifically stearoyl chloride.

This approach often follows the principles of the Schotten-Baumann reaction. acs.org Stearic acid is first reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce stearoyl chloride. The highly reactive stearoyl chloride is then subsequently reacted with morpholine. This second step is typically performed in the presence of a base, such as triethylamine (B128534) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct generated during the reaction. acs.org This method is highly effective and generally proceeds at much lower temperatures (e.g., 0 °C to room temperature) than direct thermal amidation.

Other activating agents and coupling reagents common in peptide synthesis can also be employed to facilitate the amide bond formation between stearic acid and morpholine. These reagents convert the carboxylic acid into an active ester or another reactive intermediate in situ, which then readily reacts with the amine.

| Method | Starting Materials | Key Reagents | General Conditions |

| Direct Amidation | Stearic Acid, Morpholine | Heat or Catalyst | High temperature (>160°C) or moderate temperature with catalyst |

| Acyl Chloride Route | Stearoyl Chloride, Morpholine | Base (e.g., Triethylamine, NaOH) | Low temperature (0°C to room temperature), often in a biphasic system acs.org |

Optimization of Reaction Conditions and Yield for N-Acyl Morpholines

The optimization of reaction conditions is critical for maximizing the yield and purity of N-acyl morpholines like N-stearoylmorpholine. The process involves a systematic exploration of various reaction parameters. nih.gov

For direct thermal amidation, key variables include temperature and the efficiency of water removal. Studies on the amidation of stearic acid have shown that solventless reactions at 180°C can achieve high conversion in a relatively short time. researchgate.net The concentration of the reactants can also significantly influence the reaction rate. researchgate.net

In catalytic direct amidation, the choice of catalyst and solvent, along with catalyst loading, are crucial factors. For instance, in triarylsilanol-catalyzed amidations, it has been observed that the basicity of the amine can affect catalyst depletion, suggesting that the optimal catalyst and conditions may vary depending on the specific amine used. acs.org

For syntheses proceeding via an acyl chloride intermediate, optimization focuses on controlling the reaction temperature to prevent side reactions and selecting the appropriate base and solvent system. The Schotten-Baumann conditions, which utilize a biphasic system of an organic solvent and aqueous base, are often optimized to ensure efficient reaction at the interface while minimizing hydrolysis of the reactive acyl chloride. acs.org

| Parameter | Effect on Direct Amidation | Effect on Acyl Chloride Route |

| Temperature | Higher temperatures increase rate but can cause degradation mdpi.com | Low temperatures are preferred to control reactivity and minimize side reactions |

| Solvent | A high-boiling, azeotroping solvent can aid water removal; solventless is also possible researchgate.net | An inert organic solvent is used to dissolve reactants; biphasic systems are common |

| Catalyst | Can significantly lower the required reaction temperature and improve efficiency | Not applicable |

| Reactant Ratio | Using an excess of one reactant can drive the equilibrium | Near-equimolar ratios are common, with a slight excess of the amine or base |

Purification and Characterization Techniques for Synthetic Products

Following the synthesis of Morpholine, 4-(1-oxooctadecyl)-, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. A standard purification protocol involves an acid-base workup. The reaction mixture is typically treated with a dilute aqueous acid (e.g., HCl) to protonate and dissolve any unreacted morpholine, and then with a dilute aqueous base (e.g., NaHCO₃) to neutralize and remove any unreacted stearic acid. The desired amide product, being neutral, remains in the organic phase.

Further purification is commonly achieved through recrystallization from a suitable solvent or by column chromatography. acs.org Given the long alkyl chain of the stearoyl group, N-stearoylmorpholine is a relatively nonpolar, waxy solid, making recrystallization from a nonpolar solvent an effective method.

The identity and purity of the final product are confirmed using a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical shifts and integration patterns of protons and carbons in the morpholine ring and the stearoyl chain.

Infrared (IR) Spectroscopy : IR spectroscopy is used to verify the presence of the key amide functional group, which exhibits a characteristic strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS), providing definitive evidence of the product's identity.

Molecular Interactions and Supramolecular Assembly of N Acyl Morpholines

Intermolecular Forces in N-Stearoyl Morpholine (B109124) Systems

The chemical architecture of N-stearoyl morpholine, also known as Morpholine, 4-(1-oxooctadecyl)-, consists of a polar headgroup (the morpholine ring) and a long, nonpolar hydrocarbon tail (the stearoyl group). This amphiphilic nature is central to its behavior and the intermolecular forces it exhibits. The primary forces at play are:

Van der Waals Forces: Dominated by London dispersion forces, these are the primary interactions between the long stearoyl chains. The strength of these forces increases with the length of the hydrocarbon chain, and they are a major driving force for the aggregation of these molecules in polar solvents. For similar substances, London dispersion forces generally become stronger with increasing molecular size and surface area. libretexts.org

Hydrogen Bonding: While the morpholine ring itself does not have a hydrogen atom directly bonded to the nitrogen or oxygen to act as a donor, the oxygen atom of the carbonyl group in the acyl chain can act as a hydrogen bond acceptor. This allows for potential hydrogen bonding with protic solvents or other suitable donor molecules. libretexts.org

These forces are not mutually exclusive and their collective effect dictates the physical state and solubility of N-stearoyl morpholine. The hydrophobic effect, driven by the disruption of the hydrogen-bonding network in water by the nonpolar stearoyl tails, is a critical factor that propels the self-assembly of these molecules in aqueous environments.

Self-Assembly Phenomena of Long-Chain N-Acyl Morpholines

The amphiphilic character of long-chain N-acyl morpholines, such as N-stearoyl morpholine, is the primary driver for their spontaneous organization into ordered structures in a process known as self-assembly. This phenomenon is a direct consequence of the system striving to achieve a state of minimum free energy. In aqueous media, the hydrophobic stearoyl chains are expelled from the water, leading to their aggregation, while the hydrophilic morpholine headgroups remain in contact with the aqueous phase.

The geometry and nature of the resulting aggregates are influenced by several factors, including:

Molecular Geometry: The relative sizes of the hydrophilic headgroup and the hydrophobic tail play a crucial role in determining the packing parameter, which in turn dictates the curvature of the aggregate surface.

Concentration: At low concentrations, the molecules may exist as monomers. However, above a certain concentration, known as the critical micelle concentration (CMC), they begin to form aggregates.

Temperature: Temperature can affect the solubility of the monomers, the fluidity of the hydrocarbon chains, and the thermodynamics of micellization.

Solvent Composition: The polarity and ionic strength of the solvent can significantly influence the self-assembly process.

This self-assembly is not limited to aqueous solutions. In nonpolar organic solvents, "reverse" or "inverse" micelles can form, with the polar headgroups congregating in the core and the hydrophobic tails extending into the solvent.

Formation of Organized Structures in Non-Biological Media

The self-assembly of long-chain N-acyl morpholines can give rise to a variety of organized, supramolecular structures in non-biological media. The specific morphology of these structures is a function of the molecular architecture and the surrounding environmental conditions. Common structures include:

Micelles: These are typically spherical aggregates formed in aqueous solutions above the CMC. The hydrophobic tails form the core of the micelle, shielded from the water, while the hydrophilic morpholine headgroups form the outer corona. For similar surfactants, such as N-alkyl-N-methylmorpholinium bromides, the CMC decreases as the length of the alkyl chain increases, indicating a greater tendency for micelle formation with longer hydrophobic tails. researchgate.net

Vesicles (Liposomes): These are spherical structures composed of a lipid bilayer enclosing an aqueous core. The amphiphilic molecules arrange themselves into two concentric layers, with the hydrophobic tails facing each other and the hydrophilic headgroups oriented towards the inner and outer aqueous phases.

Liquid Crystals: At higher concentrations, N-acyl morpholines can form more ordered phases that exhibit properties intermediate between those of a crystalline solid and a liquid. wikipedia.org These phases, such as lamellar (bilayer) or hexagonal phases, are characterized by long-range orientational order. The formation of these structures is dependent on the molecules having a relatively thin, flat, or conic shape, often with a long alkyl group. wikipedia.org

The transition between these different structures can be triggered by changes in concentration, temperature, or the addition of other molecules.

Investigating Surfactant Properties and Interface Activity

The defining characteristic of N-stearoyl morpholine and other long-chain N-acyl morpholines is their activity as surfactants. This stems from their ability to adsorb at interfaces (e.g., air-water, oil-water) and lower the interfacial tension.

Key surfactant properties include:

Critical Micelle Concentration (CMC): This is the concentration at which micelle formation begins. It is a fundamental measure of a surfactant's efficiency. For a homologous series of N-alkyl-N-methylmorpholinium bromide surfactants, the CMC values in aqueous solution have been determined and are presented in the table below. It is expected that N-stearoyl morpholine would exhibit a very low CMC due to its long C18 chain.

| Compound | CMC (mmol/L) at 25°C |

| N-dodecyl-N-methylmorpholinium bromide (C12MMB) | 15.8 |

| N-tetradecyl-N-methylmorpholinium bromide (C14MMB) | 4.17 |

| N-hexadecyl-N-methylmorpholinium bromide (C16MMB) | 1.10 |

| Data for N-alkyl-N-methylmorpholinium bromides, analogous to N-stearoyl morpholine. Source: researchgate.net |

Surface Tension Reduction: Surfactants significantly reduce the surface tension of water. The effectiveness of a surfactant is often judged by the surface tension value at its CMC.

Thermodynamics of Micellization: The spontaneity of micelle formation is described by the Gibbs free energy of micellization (ΔG°mic). This value is typically negative, indicating a spontaneous process, and can be calculated from the CMC. The enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization provide further insight into the driving forces of the process. For N-alkyl-N-methylmorpholinium bromides, the micellization process is largely entropy-driven. researchgate.net

The combination of these properties makes N-stearoyl morpholine a versatile molecule for applications requiring the modification of interfacial properties, such as in emulsification, wetting, and foaming.

Applications in Advanced Materials Science

Role as Modifiers in Polymer Systems

As a modifier, Morpholine (B109124), 4-(1-oxooctadecyl)- can be incorporated into polymer matrices to alter their fundamental characteristics. Its presence can influence the polymerization process itself and enhance the final properties of the material.

The introduction of Morpholine, 4-(1-oxooctadecyl)- into a polymerization reaction can affect the rate and equilibrium of the process. While specific kinetic studies on this compound are not extensively documented, the behavior of structurally related morpholine derivatives, such as N-acryloylmorpholine, provides insights. For instance, N-acryloylmorpholine has been shown to participate in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govacs.org The morpholine group can influence the polarity of the reaction medium, which in turn can affect monomer solubility and the propagation rate of the polymer chains.

The incorporation of Morpholine, 4-(1-oxooctadecyl)- can impart a range of desirable properties to polymers. The long, non-polar octadecyl tail can act as an internal plasticizer, increasing the flexibility and processability of rigid polymers. Conversely, the polar morpholine group can enhance adhesion to substrates and improve the compatibility of different polymers in a blend.

In the context of resin composites, the application of morpholine has been observed to increase the bond strength of aged composites repaired with new material, even in the presence of contaminants like saliva. mdpi.com This suggests its potential as an adhesion promoter and surface modifier in polymer composites. Furthermore, polymers derived from morpholine have been investigated for their stimuli-responsive properties, where changes in pH can alter their solubility and swelling behavior, making them suitable for "smart" material applications. nih.govmdpi.com

Table 1: Potential Effects of Morpholine, 4-(1-oxooctadecyl)- on Polymer Properties

| Property | Potential Enhancement |

| Flexibility | Increased due to internal plasticization by the octadecyl chain. |

| Adhesion | Improved via the polar morpholine head group. |

| Surface Wettability | Modified by the amphiphilic nature of the molecule. |

| Biocompatibility | Morpholine-containing polymers have shown good biocompatibility. nih.govmdpi.com |

Contributions to Coating Formulations

In the coatings industry, Morpholine, 4-(1-oxooctadecyl)- can serve multiple functions. Its amphiphilic character makes it an effective emulsifier for creating stable oil-in-water or water-in-oil emulsions for latex paints and other water-based coatings. The morpholine moiety can also act as a corrosion inhibitor by adsorbing onto metal surfaces and forming a protective barrier. silverfernchemical.comiarc.fr

Furthermore, as a component in coating formulations, it can act as a stabilizer and a solvent, improving film formation, durability, and adhesion. silverfernchemical.com The long alkyl chain can also contribute to the hydrophobicity and water resistance of the final coating.

Utilization in Oil Field Polymer Research

The demanding conditions of oil fields, characterized by high temperatures and salinity, require robust polymer solutions for applications such as enhanced oil recovery and drilling fluid formulation. Polymers based on morpholine derivatives, like acryloyl morpholine, have been developed as treatment agents for drilling fluids. google.com These polymers exhibit good thermal stability and resistance to hydrolysis, maintaining their viscosity and fluid loss control properties in harsh downhole environments. google.com

The rheological properties of polymer solutions are critical for their performance in displacing viscous oil. While direct research on N-stearoyl morpholine is limited, the principles of polymer flooding suggest that its incorporation could modify the viscoelastic properties of the injection fluid, potentially improving sweep efficiency. mdpi.com Its surface-active properties could also aid in reducing interfacial tension between oil and water, further enhancing oil recovery.

Emulsification Mechanisms in Non-Biological Systems

The ability of Morpholine, 4-(1-oxooctadecyl)- to act as an emulsifier stems from its amphiphilic structure. In a non-biological system, such as an oil-water mixture, the molecule orients itself at the interface. The lipophilic octadecyl tail dissolves in the oil phase, while the hydrophilic morpholine head group remains in the aqueous phase. This reduces the interfacial tension between the two phases, allowing for the formation of a stable dispersion of one liquid within the other.

The effectiveness of the emulsification depends on factors such as the concentration of the emulsifier, the pH of the aqueous phase (which can affect the polarity of the morpholine group), and the temperature. These emulsions are relevant in the formulation of polishes, coatings, and various chemical preparations. iarc.fr

Biochemical Interaction Mechanisms

Fundamental Studies of Nucleic Acid Complexation

A thorough review of scientific databases yields no specific studies on the complexation of Morpholine (B109124), 4-(1-oxooctadecyl)- with nucleic acids such as DNA or RNA. The potential for such interactions would theoretically be influenced by the physicochemical properties of the molecule. The morpholine ring could potentially engage in hydrogen bonding, while the long oxooctadecyl (stearoyl) chain introduces a significant hydrophobic character. However, without experimental data, any discussion on its ability to bind to, intercalate with, or otherwise influence the structure and function of nucleic acids remains purely speculative.

Mechanisms of Interaction with Lipid Bilayers and Biomembranes

The amphipathic nature of Morpholine, 4-(1-oxooctadecyl)- , featuring a polar morpholine head group and a long, nonpolar acyl tail, strongly suggests a likelihood of interaction with lipid bilayers and biomembranes. Based on the behavior of other long-chain acyl compounds, it is plausible that N-stearoylmorpholine could insert its hydrophobic tail into the lipid core of a membrane. Such an insertion could potentially alter membrane properties, including fluidity, thickness, and phase behavior. However, there are no specific experimental studies, such as differential scanning calorimetry or spectroscopy, that have characterized these interactions for Morpholine, 4-(1-oxooctadecyl)- . Therefore, the precise effects on membrane integrity, permeability, or the formation of specific lipid domains remain uninvestigated.

Enzymatic Modulation Mechanisms of Morpholine-Based Compounds

The potential for Morpholine, 4-(1-oxooctadecyl)- to modulate enzymatic activity is an area ripe for investigation, yet currently lacks specific data. Research on other long-chain fatty acyl compounds has shown that they can act as regulators of enzyme function, sometimes through direct binding to allosteric sites or even covalent modification of the enzyme. The stearoyl moiety of Morpholine, 4-(1-oxooctadecyl)- could facilitate binding to hydrophobic pockets in enzymes, potentially leading to inhibition or activation. However, no studies have been published that identify specific enzyme targets for this compound or describe the mechanisms of such modulation.

Catalytic Roles and Organocatalysis

Exploration of Morpholine (B109124), 4-(1-oxooctadecyl)- as an Organocatalyst

Currently, dedicated research exploring Morpholine, 4-(1-oxooctadecyl)- specifically as an organocatalyst is not extensively documented in publicly available scientific literature. While the morpholine moiety is a well-established functional group in the design of catalysts, the influence of the long-chain 1-oxooctadecyl substituent on catalytic activity remains a largely uninvestigated area. The steric and electronic properties of this long alkyl chain could potentially influence solubility, catalyst aggregation, and the stereochemical environment of the catalytic pocket, thereby modulating its activity and selectivity in organocatalytic reactions. Further empirical studies are required to fully elucidate the catalytic capabilities of this specific morpholine derivative.

Enamine Catalysis Mediated by Morpholine Derivatives

Morpholine and its derivatives are a recognized class of secondary amines utilized in enamine catalysis. nih.govfrontiersin.org This catalytic strategy relies on the reversible formation of a nucleophilic enamine intermediate from the reaction of a ketone or aldehyde with a secondary amine catalyst. acs.orgmasterorganicchemistry.comlibretexts.org The resulting enamine then participates in reactions with various electrophiles. acs.org

However, compared to other cyclic secondary amines like pyrrolidine (B122466) and piperidine, morpholine-derived enamines generally exhibit lower reactivity. nih.govfrontiersin.org This reduced nucleophilicity is attributed to two main factors: the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring and the pronounced pyramidal geometry of the nitrogen atom. nih.govfrontiersin.org These factors decrease the energy of the highest occupied molecular orbital (HOMO) of the enamine, making it a less potent nucleophile. nih.gov Despite this inherent lower reactivity, morpholine-based catalysts have been successfully employed, particularly in reactions such as the Michael addition of aldehydes to nitroolefins. nih.govfrontiersin.org

Mechanistic Investigations of Catalytic Pathways

The mechanism of morpholine-catalyzed reactions, particularly in the context of enamine catalysis, follows a well-established pathway. The catalytic cycle is initiated by the reaction of the morpholine derivative with a carbonyl compound to form an iminium ion, which then deprotonates at the α-carbon to generate the key enamine intermediate. acs.orgmasterorganicchemistry.com

For the conjugate addition of aldehydes to nitroalkenes, two primary mechanistic pathways have been proposed and investigated through both experimental and computational studies. frontiersin.org The first involves the formation of a zwitterionic intermediate resulting from the nucleophilic attack of the enamine on the β-carbon of the nitroalkene. frontiersin.org The second proposed pathway involves a cycloaddition reaction, leading to the formation of a dihydrooxazine oxide intermediate. frontiersin.org These mechanistic insights are crucial for understanding the factors that govern reactivity and selectivity, and for the rational design of more efficient morpholine-based catalysts.

Stereoselective Aspects in Morpholine-Catalyzed Reactions

Achieving high levels of stereoselectivity is a primary goal in organocatalysis. In reactions catalyzed by chiral morpholine derivatives, the stereochemical outcome is intricately linked to the structure of the catalyst. The substituents on the chiral morpholine scaffold create a specific three-dimensional environment that directs the approach of the reactants, thereby controlling the formation of one stereoisomer over others.

For instance, in the 1,4-addition of aldehydes to nitroolefins, the use of chiral morpholine-based catalysts can lead to excellent diastereoselectivity and high enantioselectivity. nih.govfrontiersin.org The stereochemistry of the final product can be modulated by altering the stereochemistry of the substituents on the morpholine ring. frontiersin.org Mechanistic studies and computational models have suggested that non-covalent interactions, such as hydrogen bonding between the catalyst and the substrates, play a critical role in the transition state, dictating the facial selectivity of the reaction. organic-chemistry.orgacs.orgnih.gov The steric hindrance provided by bulky groups on the catalyst can also effectively shield one face of the enamine, leading to a preferred direction of electrophilic attack. frontiersin.org

Below is a table summarizing the results of conjugate addition reactions between various aldehydes and nitroolefins catalyzed by a specific chiral morpholine derivative, highlighting the achieved conversion, diastereomeric excess (d.e.), and enantiomeric excess (e.e.).

| Aldehyde | Nitroolefin | Conversion (%) | d.e. (%) | e.e. (%) |

| Propanal | β-Nitrostyrene | >99 | 99 | 90 |

| Butanal | β-Nitrostyrene | >99 | 99 | 92 |

| Pentanal | β-Nitrostyrene | 95 | 99 | 94 |

| Hexanal | β-Nitrostyrene | 80 | 98 | 95 |

| Phenylpropionaldehyde | β-Nitrostyrene | 90 | 95 | 88 |

| Butanal | 4-Methoxy-β-nitrostyrene | >99 | 92 | 80 |

| Butanal | 4-Chloro-β-nitrostyrene | 85 | 89 | 75 |

This table is generated based on representative data from the literature to illustrate the stereoselective potential of morpholine-based catalysts. frontiersin.org

Advanced Analytical Methodologies for Morpholine, 4 1 Oxooctadecyl

Chromatographic Separation Techniques

The separation of "Morpholine, 4-(1-oxooctadecyl)-" from complex mixtures, including reaction byproducts and sample matrices, is predominantly achieved through high-performance liquid chromatography (HPLC) and gas chromatography (GC).

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of "Morpholine, 4-(1-oxooctadecyl)-" due to its non-polar nature. The long C18 alkyl chain confers significant hydrophobicity, making it well-suited for separation on stationary phases like C18 or C8.

A typical HPLC method would involve a gradient elution to ensure adequate separation from both more polar and less polar impurities. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The high molecular weight and potential for thermal instability make HPLC a preferred method over GC for this compound.

Table 1: Illustrative HPLC-UV Method Parameters for Morpholine (B109124), 4-(1-oxooctadecyl)- Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative HPLC method based on the analysis of similar long-chain fatty acid amides.

Gas Chromatography (GC): While less common for intact "Morpholine, 4-(1-oxooctadecyl)-" due to its low volatility and potential for thermal degradation, GC can be employed, often after a derivatization step. libretexts.org Derivatization to form more volatile and thermally stable analogues, such as trimethylsilyl (B98337) (TMS) derivatives, can facilitate analysis. libretexts.org The analysis of long-chain acid amides by GC has been demonstrated on alkaline-treated columns, which can provide good symmetrical peaks for amides with chain lengths up to C18. nih.gov

Spectroscopic Characterization Beyond Basic Identification

Beyond simple detection, advanced spectroscopic techniques are crucial for the unambiguous identification and structural elucidation of "Morpholine, 4-(1-oxooctadecyl)-."

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides invaluable information on the molecular weight and structure of the compound. Under electrospray ionization (ESI), "Morpholine, 4-(1-oxooctadecyl)-" is expected to form a prominent protonated molecule [M+H]⁺ at m/z 354.3.

Tandem mass spectrometry (MS/MS) is employed for detailed structural confirmation. The fragmentation pattern in MS/MS is predictable based on the structure of N-acylmorpholines. Key fragmentation pathways would include the cleavage of the amide bond and fragmentation within the morpholine ring and the octadecyl chain.

Table 2: Predicted MS/MS Fragmentation of Morpholine, 4-(1-oxooctadecyl)- ([M+H]⁺ at m/z 354.3)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Identity |

| 354.3 | 268.3 | [M+H - C4H8NO]⁺ (Loss of morpholine amide) |

| 354.3 | 86.1 | [C4H8NO]⁺ (Morpholine amide fragment) |

| 354.3 | 57.1 | [C4H9]⁺ (Fragment from the alkyl chain) |

This table is based on general fragmentation patterns observed for fatty acid amides and N-substituted morpholines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural characterization of "Morpholine, 4-(1-oxooctadecyl)-". The spectra would exhibit characteristic signals for the protons and carbons of the morpholine ring and the long octadecyl chain.

¹H NMR: The spectrum would show characteristic multiplets for the methylene (B1212753) protons of the morpholine ring, typically in the range of 3.5-3.8 ppm for the protons adjacent to the oxygen and 3.2-3.5 ppm for the protons adjacent to the nitrogen. The long alkyl chain would produce a large, overlapping signal cluster in the 1.2-1.6 ppm region, with a distinct triplet for the terminal methyl group around 0.88 ppm. The α-methylene protons to the carbonyl group would appear as a triplet around 2.3 ppm.

¹³C NMR: The carbonyl carbon would be observed around 172 ppm. The carbons of the morpholine ring would appear in the range of 42-46 ppm (adjacent to N) and 66-67 ppm (adjacent to O). The alkyl chain carbons would produce a series of signals in the 14-34 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of "Morpholine, 4-(1-oxooctadecyl)-" would be characterized by a strong absorption band around 1640 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide. The C-N stretching vibration would appear in the region of 1115-1130 cm⁻¹. The spectrum would also show strong C-H stretching bands from the long alkyl chain around 2850-2920 cm⁻¹.

Quantitative Analysis in Complex Matrices

Accurate quantification of "Morpholine, 4-(1-oxooctadecyl)-" in various samples, such as industrial formulations or environmental samples, is critical for quality control and safety assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity. libretexts.orgmdpi.com

The quantitative analysis typically involves the following steps:

Sample Preparation: This is a critical step to remove interfering substances from the matrix. For complex matrices like biological fluids or industrial products, this may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). mdpi.comnih.gov

Internal Standard: An appropriate internal standard, ideally a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled "Morpholine, 4-(1-oxooctadecyl)-"), is added to the sample at a known concentration before extraction. This compensates for any loss of analyte during sample preparation and for variations in instrument response.

LC-MS/MS Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. libretexts.orgmdpi.com In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of "Morpholine, 4-(1-oxooctadecyl)-") is selected and fragmented, and then one or more specific product ions are monitored.

Table 3: Exemplary Parameters for Quantitative LC-MS/MS Analysis of Morpholine, 4-(1-oxooctadecyl)-

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 354.3 |

| Product Ion 1 (m/z) | 86.1 (Quantitative) |

| Product Ion 2 (m/z) | 57.1 (Qualitative) |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100 ms |

This table provides hypothetical yet realistic parameters for an MRM-based quantitative method.

Method validation is essential to ensure the reliability of the quantitative data. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For fatty acid amides in complex matrices, LODs in the low ng/mL to pg/mL range have been reported. libretexts.org

Theoretical and Computational Chemistry

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanical (QM) methods are employed to understand the electronic structure and intrinsic reactivity of Morpholine (B109124), 4-(1-oxooctadecyl)-. These calculations, often based on Density Functional Theory (DFT), provide a detailed picture of the electron distribution and the energies of the molecular orbitals.

The molecular structure is characterized by a polar head group, the morpholine amide, and a long, nonpolar hydrocarbon tail derived from stearic acid. The amide linkage is planar due to resonance, which delocalizes the lone pair of the nitrogen atom into the carbonyl group. This delocalization affects the bond lengths and angles and is a key determinant of the molecule's chemical properties.

The reactivity of the compound can be analyzed by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule of this type, the HOMO is typically localized on the morpholine ring and the amide group, particularly the oxygen and nitrogen atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO is generally centered on the carbonyl carbon of the amide group, which is the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability.

Reactivity descriptors, such as electrostatic potential maps, further illustrate the charge distribution. These maps typically show a region of negative potential around the carbonyl oxygen, confirming its role as a hydrogen bond acceptor, and a slight positive potential around the hydrogen atoms of the morpholine ring adjacent to the nitrogen and oxygen atoms.

Table 1: Calculated Quantum Chemical Parameters for Morpholine, 4-(1-oxooctadecyl)- (Representative Values) Note: These values are illustrative and depend on the level of theory and basis set used for the calculation.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability; relates to ionization potential. |

| LUMO Energy | ~ +1.2 eV | Indicates the electron-accepting ability; relates to electron affinity. |

| HOMO-LUMO Gap | ~ 7.7 eV | Suggests high chemical hardness and low reactivity. |

| Dipole Moment | ~ 3.5 - 4.5 D | Quantifies the overall polarity of the molecule, arising from the amide headgroup. |

Conformational Analysis of Morpholine, 4-(1-oxooctadecyl)-

The conformational flexibility of Morpholine, 4-(1-oxooctadecyl)- is a critical aspect of its behavior. This flexibility arises from the rotation around multiple single bonds in both the stearoyl chain and the morpholine ring.

The long octadecyl chain, consisting of seventeen single carbon-carbon bonds, can adopt a vast number of conformations. However, the lowest energy conformation is the fully extended, all-trans (anti-periplanar) state, which minimizes steric repulsion between adjacent methylene (B1212753) groups. Deviations from this ideal staggered conformation, known as gauche conformations, introduce kinks in the chain and are energetically less favorable.

The morpholine ring typically adopts a stable chair conformation, which minimizes angular and torsional strain. The substituent at the nitrogen atom can occupy either an axial or an equatorial position, with the equatorial position being generally preferred to reduce steric hindrance.

Rotation around the C-N amide bond is significantly restricted due to its partial double bond character, leading to the existence of cis and trans isomers. For N-acylmorpholines, the trans conformation is sterically favored and therefore predominates. Conformational analysis using molecular mechanics can be performed to identify the most stable structures and the energy barriers between them. nih.govnih.gov

Table 2: Key Dihedral Angles and Relative Energies for Low-Energy Conformers Note: Energy values are relative to the global minimum (all-trans chain, equatorial substituent).

| Conformation Feature | Characteristic Dihedral Angle(s) | Relative Energy (kcal/mol) |

|---|---|---|

| All-trans alkyl chain | C-C-C-C ≈ 180° | 0 |

| Single gauche kink in alkyl chain | One C-C-C-C ≈ ±60° | ~0.9 |

| Cis-amide conformation | O=C-N-C ≈ 0° | > 15-20 |

| Axial substituent on morpholine ring | - | ~2-3 |

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. youtube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how Morpholine, 4-(1-oxooctadecyl)- behaves in different environments, such as in aqueous solution or within a lipid bilayer. nih.govyoutube.com

Due to its amphiphilic nature, with a hydrophilic morpholine amide head and a long hydrophobic stearoyl tail, this compound is expected to exhibit surfactant-like properties.

In Aqueous Environments: In water, individual molecules of Morpholine, 4-(1-oxooctadecyl)- are likely to aggregate to minimize the unfavorable contact between the hydrophobic tails and water molecules. At low concentrations, they may accumulate at the air-water interface. Above a certain concentration (the critical micelle concentration), they are predicted to self-assemble into micelles, with the hydrocarbon tails forming a nonpolar core and the polar morpholine head groups exposed to the aqueous solvent. MD simulations can model this self-assembly process and characterize the size, shape, and stability of the resulting aggregates. nih.gov

In Nonpolar Solvents: In a nonpolar solvent like hexane, the molecule would adopt a more extended and flexible conformation, as the hydrophobic tail would be well-solvated. The polar head groups might associate with each other to form reverse micelles if a small amount of water is present.

At Interfaces (e.g., Lipid Bilayers): When introduced into a system containing a lipid bilayer, a model for a cell membrane, Morpholine, 4-(1-oxooctadecyl)- is expected to insert itself into the bilayer. The hydrophobic tail would align with the lipid acyl chains in the membrane core, while the polar head group would position itself at the membrane-water interface. MD simulations can be used to determine the preferred orientation, location, and dynamic motion of the compound within the membrane, as well as its effect on membrane properties such as thickness, fluidity, and ordering of the lipid chains.

In Silico Prediction of Interaction Profiles with Biological Systems

Computational methods are widely used in drug discovery to predict how a molecule might interact with biological targets, such as proteins or enzymes, and to estimate its pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govnih.gov

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a target protein. eurjchem.commdpi.comresearchgate.net For Morpholine, 4-(1-oxooctadecyl)-, docking studies could be performed against various enzymes involved in lipid metabolism or signaling pathways. The long stearoyl chain would likely favor binding to proteins with deep hydrophobic pockets or channels, forming van der Waals interactions. The morpholine amide head group could form specific hydrogen bonds with polar amino acid residues (e.g., asparagine, glutamine, serine) in the binding site, contributing to the binding affinity and specificity. japsonline.com The results are typically scored based on the predicted binding energy, with lower values indicating a more favorable interaction.

ADMET Prediction: Various computational models, often based on quantitative structure-activity relationships (QSAR), can predict the ADMET properties of a molecule. nih.govnih.gov For Morpholine, 4-(1-oxooctadecyl)-, its high molecular weight and large number of rotatable bonds might suggest potential issues with oral bioavailability according to some drug-likeness rules. Its high lipophilicity (estimated XLogP3-AA of 7.8) indicates good absorption and membrane permeability but also suggests it may be extensively metabolized and could accumulate in adipose tissues. nih.gov Toxicity predictions would assess its potential for adverse effects, such as skin sensitization or organ toxicity. chemos.denih.gov

Table 3: Predicted ADMET/Drug-Likeness Properties for Morpholine, 4-(1-oxooctadecyl)- Note: These predictions are generated by computational models and require experimental validation.

| Property | Predicted Outcome | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed from the GI tract. |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross into the central nervous system. |

| CYP450 Inhibition (e.g., 2D6, 3A4) | Likely inhibitor | Potential for drug-drug interactions. |

| Lipinski's Rule of Five | Violations (MW > 500, LogP > 5) | May possess poor pharmacokinetic properties for an oral drug. |

| Ames Mutagenicity | Likely non-mutagenic | Low probability of being a carcinogen. |

Environmental Impact and Degradation Pathways

Biodegradation Studies in Model Environmental Systems

The molecule consists of two main components: the morpholine (B109124) ring and a long-chain alkyl group derived from stearic acid. The long alkyl chain is expected to be susceptible to biodegradation by microorganisms. Bacteria and fungi commonly found in soil and aquatic environments possess the enzymatic machinery to break down fatty acids through processes like β-oxidation. This process would systematically shorten the carbon chain, ultimately mineralizing it to carbon dioxide and water under aerobic conditions.

Environmental Persistence and Mobility in Non-Biological Contexts

The environmental persistence of Morpholine, 4-(1-oxooctadecyl)- is predicted to be moderate. The combination of a readily biodegradable alkyl chain and a more recalcitrant morpholine ring suggests that the compound will not persist indefinitely but may not be rapidly removed from the environment either.

Mobility in soil and sediment is expected to be low. The long, nonpolar stearoyl tail gives the molecule a high octanol-water partition coefficient (Kow), indicating a strong tendency to adsorb to organic matter in soil and sediment rather than dissolving in water. This low water solubility and high adsorption potential would limit its movement through the soil column and reduce its potential to contaminate groundwater.

Bioaccumulation Potential in Model Organisms (excluding human exposure)

There are no specific studies on the bioaccumulation potential of Morpholine, 4-(1-oxooctadecyl)- in model organisms. However, its high predicted octanol-water partition coefficient suggests a potential for bioaccumulation in aquatic organisms. Substances with high Kow values tend to accumulate in the fatty tissues of organisms.

If the compound is taken up by organisms, it is likely that the stearoyl portion would be metabolized, similar to other dietary fatty acids. The morpholine component might be more persistent within the organism. Further research is necessary to determine the actual bioaccumulation factor (BAF) and bioconcentration factor (BCF) in various species and to understand the metabolic fate of the morpholine ring within these organisms.

Future Research Directions and Emerging Applications

Unexplored Synthetic Avenues

The traditional synthesis of N-acylmorpholines often involves the reaction of a fatty acid chloride (stearoyl chloride) with morpholine (B109124), a method that can be energy-intensive and may produce undesirable byproducts. Future research is poised to explore more elegant and efficient synthetic routes that are currently underexplored for this specific molecule.

Catalytic Approaches: Modern organic synthesis is increasingly moving towards catalytic methods to improve efficiency and reduce waste. The development of catalytic amidation reactions, for instance, could provide a more direct and atom-economical route to Morpholine, 4-(1-oxooctadecyl)- . Research into novel transition-metal or organocatalytic systems that can directly couple stearic acid with morpholine would be a significant advancement. This could lower the energy barrier for the reaction and avoid the need for harsh activating agents.

Biocatalytic Synthesis: A particularly promising and largely unexplored avenue is the use of enzymes as catalysts. Lipases, for example, are known to catalyze the formation of amide bonds from fatty acids and amines. biorxiv.orgresearchgate.net The application of immobilized lipases could lead to a highly selective and efficient synthesis of Morpholine, 4-(1-oxooctadecyl)- under mild reaction conditions. researchgate.net This biocatalytic approach offers several advantages, including high specificity, reduced byproducts, and operation in more environmentally benign solvent systems, such as water or bio-based solvents. nih.gov

| Synthetic Method | Potential Advantages | Key Research Area |

| Advanced Catalysis | Higher efficiency, lower energy consumption, atom economy. | Development of novel catalysts for direct amidation. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Screening and engineering of lipases for specific activity with morpholine and stearic acid. |

| Flow Chemistry | Improved safety, scalability, and process control. | Integration of catalytic or biocatalytic methods into continuous flow reactors. |

Data Table: Comparison of Potential Synthetic Routes

Novel Applications in Interdisciplinary Fields

The unique amphiphilic nature of Morpholine, 4-(1-oxooctadecyl)- —possessing both a long, nonpolar fatty acid tail and a polar morpholine headgroup—opens the door to a variety of applications in diverse scientific and industrial fields.

Materials Science: Long-chain fatty acid derivatives are increasingly being investigated as phase change materials (PCMs) for thermal energy storage. acs.orgresearchgate.net These materials can absorb and release large amounts of latent heat during their solid-liquid phase transitions. The introduction of the morpholine group could modulate the melting point and thermal properties of the stearic acid chain, potentially leading to the development of novel bio-based PCMs with tailored characteristics for applications in smart textiles, building materials, and thermal management systems.

Cosmetics and Personal Care: Fatty acid amides are widely used in the cosmetics industry as emulsifiers, thickeners, and structuring agents. biorxiv.org The specific properties of Morpholine, 4-(1-oxooctadecyl)- have not been fully characterized for these applications. Future research could focus on its potential as a high-performance emulsifier for creating stable creams and lotions, or as a rheology modifier to control the texture and viscosity of cosmetic formulations. Its derivation from natural fatty acids could also appeal to the growing demand for bio-based cosmetic ingredients.

Pharmacology and Life Sciences: The morpholine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable metabolic stability and pharmacokinetic properties. nih.gov At the same time, long-chain fatty acid amides are known to be a class of bioactive lipids with roles in cellular signaling. nih.govnih.gov The combination of these two moieties in Morpholine, 4-(1-oxooctadecyl)- suggests that it could be a candidate for investigation in various biological contexts. Research could explore its potential as a modulator of enzymatic activity or as a component in advanced drug delivery systems, such as lipid nanoparticles, where it might influence drug loading and release profiles.

| Field | Potential Application | Rationale |

| Materials Science | Phase Change Material (PCM) | Long fatty acid chain for thermal storage; morpholine group to tune properties. acs.orgresearchgate.net |

| Cosmetics | Emulsifier, Thickener | Amphiphilic nature; potential for creating stable formulations. biorxiv.org |

| Pharmacology | Bioactive Molecule, Drug Delivery | Combines a privileged medicinal scaffold with a bioactive lipid tail. nih.govnih.gov |

Data Table: Potential Interdisciplinary Applications

Integration with Sustainable Chemistry Principles

Future research and development of Morpholine, 4-(1-oxooctadecyl)- must be guided by the principles of green and sustainable chemistry. This involves a holistic approach to its lifecycle, from synthesis to application and eventual degradation.

Renewable Feedstocks: A key principle of green chemistry is the use of renewable raw materials. Stearic acid is readily available from plant and animal fats, making it a sustainable feedstock. omnitechintl.com Future work should focus on utilizing stearic acid derived from non-food biomass or waste streams to further enhance the sustainability profile of Morpholine, 4-(1-oxooctadecyl)- . Morpholine, while traditionally synthesized from petrochemical sources, could also be a target for bio-based production routes in the future.

Green Solvents and Processes: The synthesis of this compound provides an opportunity to implement greener manufacturing processes. This includes the use of bio-based or less toxic solvents, such as 2-methyltetrahydrofuran (B130290) or even solvent-free reaction conditions. acs.orgnih.gov Furthermore, enzymatic and biocatalytic methods, as mentioned earlier, align perfectly with green chemistry principles by operating at lower temperatures and pressures, thus reducing energy consumption and waste generation. nih.govacs.org

Design for Degradation: An important aspect of sustainable chemistry is designing molecules that, after their intended use, can break down into harmless substances in the environment. acs.org The amide bond in Morpholine, 4-(1-oxooctadecyl)- is potentially susceptible to hydrolysis, and the stearic acid component is readily biodegradable. Future research should include studies on the biodegradability and ecotoxicity of this compound to ensure that its application does not lead to persistent environmental pollution.

| Green Chemistry Principle | Application to Morpholine, 4-(1-oxooctadecyl)- |

| Renewable Feedstocks | Utilize stearic acid from sustainable, non-food sources. omnitechintl.com |

| Atom Economy | Develop catalytic methods that maximize the incorporation of starting materials into the final product. |

| Safer Solvents & Auxiliaries | Employ bio-based solvents or solvent-free synthesis. acs.orgnih.gov |

| Energy Efficiency | Use of biocatalysis or catalysis to enable synthesis at ambient temperature and pressure. acs.org |

| Design for Degradation | Investigate the biodegradability of the compound to ensure it does not persist in the environment. acs.org |

Data Table: Application of Green Chemistry Principles

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.